propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis Techniques : Researchers have developed efficient methods for synthesizing various pyrrolo[1,2-a]quinoxaline derivatives, including compounds similar to propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate. These methods often involve copper-free Sonogashira coupling reactions and other catalytic processes, providing high yields and functionalized derivatives (Keivanloo et al., 2017); (Wang et al., 2015).
Catalytic Approaches : Studies have explored the use of various catalysts, such as CuSO4 and iodine, in the synthesis of pyrrolo[1,2-a]quinoxalines, providing insights into the efficient and convenient production of these compounds, including those structurally similar to the chemical (Lade et al., 2017).
Biological Activities
Inhibitors of Protein Kinases : Substituted pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent inhibitors of human protein kinase CK2, indicating potential therapeutic applications in diseases like cancer and inflammatory disorders. Some derivatives have shown micro- and sub-micromolar range inhibition (Guillon et al., 2013).
Antioxidant and Antiviral Properties : Certain pyrrolo[2,3-b]quinoxalines have been evaluated for their antioxidant, cytostatic, and antiviral properties, with some showing potent hydroxyl radical scavenging abilities and inhibition of lipid peroxidation. These compounds have also demonstrated moderate antiproliferative activity and effectiveness against viruses like vaccinia and Sindbis (Manta et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
propyl 2-amino-1-propylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-9-21-15(18)13(17(22)23-10-4-2)14-16(21)20-12-8-6-5-7-11(12)19-14/h5-8H,3-4,9-10,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTHZWFUBBAYMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCCC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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